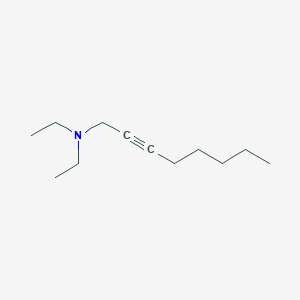
3-Ethyl-2-propylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-propylpyridine is an organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include an ethyl group attached to the third carbon and a propyl group attached to the second carbon of the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 2-propylpyridine, an ethyl group can be introduced at the third position using ethylating agents under controlled conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of solvents and reagents is also crucial to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
3-Ethyl-2-propylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 3-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2-Ethylpyridine: Similar structure with an ethyl group at the second position.
3-Propylpyridine: Similar structure with a propyl group at the third position.
Uniqueness
3-Ethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups on the pyridine ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
71350-27-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
3-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-6-10-9(4-2)7-5-8-11-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI 键 |
GRKCFFJMDWJNFZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
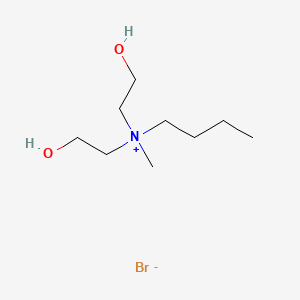
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)

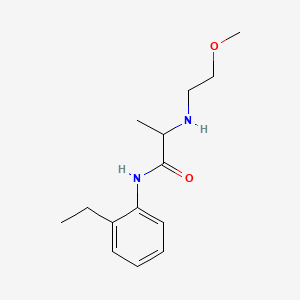
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
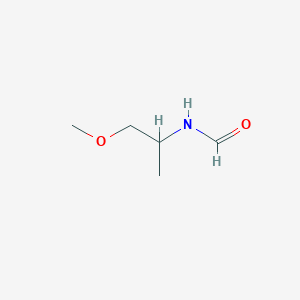
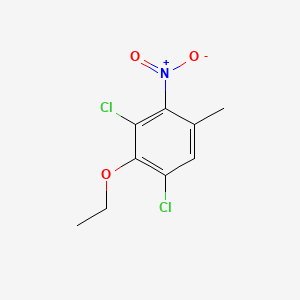

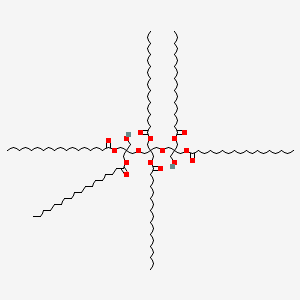
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
